![molecular formula C8H5BrN2O B2930271 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde CAS No. 372147-48-3](/img/structure/B2930271.png)

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

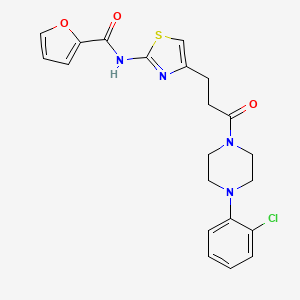

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is also known by its IUPAC name, 2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,2-a]pyridines

The compound has been utilized in the synthesis of imidazo[1,2-a]pyridines through different methodologies. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation processes have been developed to synthesize methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This approach also allowed for the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, demonstrating versatility and efficiency in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Catalytic Annulation

The compound has been shown to participate in enantioselective NHC-catalyzed [3+3] annulations, yielding pyrimido[1,2-a]benzimidazoles with moderate cytotoxic activity against tumor cells. This highlights its potential in contributing to the development of novel anticancer agents (Yang Xie, Luoyuan Li, Shaofa Sun, et al., 2020).

Multicomponent Reactions

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde has been effectively used in multicomponent reactions. For example, a solvent-free, one-pot synthesis involving 2-aminopyridine, aromatic aldehyde(s), and TMSCN yielded N-benzylidene-2-phenylimidazo[1,2-a]pyridines, showcasing a fast, versatile, and efficient synthesis route (R. Venkatesham, A. Manjula, B. Rao, 2011).

Nanocatalysis

In the field of nanocatalysis, cellulose@Fe2O3 nanoparticle composites have been developed as magnetically recyclable nanocatalysts for synthesizing 3-aminoimidazo[1,2-a]pyridines. This method emphasizes high catalytic activity, good reusability, and an eco-friendly approach to synthesizing these compounds (A. Shaabani, H. Nosrati, Mozhdeh Seyyedhamzeh, 2015).

Mechanochemical Synthesis

The mechanochemical ball-milling conditions have been utilized for the solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This method stands out for its mild reaction conditions, high yields, and short reaction times, offering a green alternative to traditional synthesis (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

Eigenschaften

IUPAC Name |

2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVOUIQFDYEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)